2,3-Difluoro-6-methylbenzyl bromide

Description

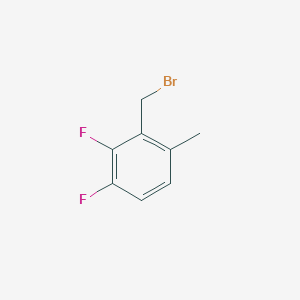

2,3-Difluoro-6-methylbenzyl bromide (CAS 886497-51-4, molecular formula C₈H₇BrF₂) is a halogenated aromatic compound featuring a benzyl bromide core substituted with two fluorine atoms at the 2- and 3-positions and a methyl group at the 6-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The fluorine substituents enhance its electrophilicity and metabolic stability, while the methyl group introduces steric effects that may influence reactivity and solubility .

Properties

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-7(10)8(11)6(5)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVNHLPILGIAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylbenzyl bromide typically involves the bromination of 2,3-difluoro-6-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) in the presence of a suitable solvent such as dichloromethane. The reaction mixture is refluxed, and the product is isolated through standard purification techniques such as distillation or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methylbenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under suitable conditions.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Benzyl alcohol.

Scientific Research Applications

2,3-Difluoro-6-methylbenzyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylbenzyl bromide primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzyl Bromide Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., fluorine) and bulky substituents (e.g., methyl) lengthen Ar–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide, reducing electrophilicity at the benzylic carbon .

- The torsion angle in 2,6-dimethoxybenzyl bromide (89.5°) deviates significantly from linearity (~180° in unsubstituted benzyl bromide), suggesting steric repulsion between substituents .

Functional Group Comparisons

Fluorinated Derivatives

- 2,3,6-Trifluorobenzyl Bromide (BP 6089) : The additional fluorine at position 6 increases electronegativity and may enhance stability against nucleophilic substitution compared to this compound. However, the methyl group in the latter improves lipophilicity, which could enhance membrane permeability in biological applications .

- 2,3-Dichloro-6-fluorobenzyl Bromide (CAS 886497-51-4) : Chlorine substituents (larger atomic radius, lower electronegativity vs. fluorine) reduce electrophilicity but increase molecular weight (257.92 g/mol vs. 223.05 g/mol for this compound). Chlorinated analogs may exhibit higher toxicity .

Methoxy-Substituted Derivatives

- 2,3-Difluoro-6-methoxybenzyl Bromide (CAS 886501-83-3) : The methoxy group (-OCH₃) is electron-donating, increasing resonance stabilization of the benzyl bromide core. This reduces reactivity in SN2 reactions compared to the methyl-substituted analog, where the -CH₃ group exerts only steric effects .

Table 2: Functional and Physicochemical Comparison

Biological Activity

2,3-Difluoro-6-methylbenzyl bromide is an organic compound characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of a benzyl group, along with a bromine atom. Its molecular formula is C9H8BrF2. The incorporation of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications, including drug discovery.

The unique arrangement of functional groups in this compound influences its reactivity and biological activity. The dual fluorination significantly impacts its electronic properties, which can enhance its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF2 |

| Molecular Weight | 251.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Preliminary studies indicate that compounds containing fluorine often exhibit enhanced biological properties due to increased metabolic stability and improved binding affinity to enzymes and receptors. This suggests that this compound may interact effectively with various biological targets, potentially influencing pathways relevant to drug action.

- Enzyme Interaction : Interaction studies have shown that this compound may bind to enzymes involved in inflammatory processes and cancer progression. The presence of fluorine atoms is believed to enhance the compound's ability to penetrate biological membranes.

-

Potential Applications : Due to its structural characteristics, this compound is being explored for:

- Anti-inflammatory agents

- Anticancer drugs

- Antimicrobial agents

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of fluorinated benzyl derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent activity.

Case Study 2: Anti-inflammatory Activity

Research on anti-inflammatory agents revealed that derivatives of benzyl bromide with fluorine substitutions showed enhanced inhibition of pro-inflammatory cytokines.

- Cytokines Measured : IL-6, TNF-alpha

- Results : Compounds exhibited a dose-dependent reduction in cytokine levels.

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, often optimized for yield and purity. Common reagents include sodium methoxide for substitution reactions and potassium permanganate for oxidation processes. Purification techniques such as silica gel column chromatography are frequently employed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.